Dopachrome

Overview

Description

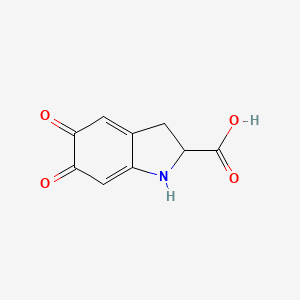

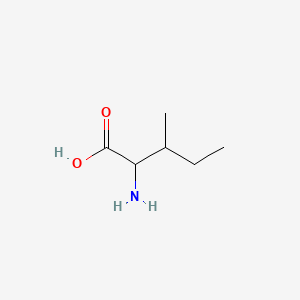

Dopachrome is a cyclization product of L-DOPA and is an intermediate in the biosynthesis of melanin . It may tautomerise to form DHICA .

Synthesis Analysis

Dopamine is essential for the biosynthesis of both melanin and sclerotin in insects . Drosophila has five aromatic-decarboxylase genes of which, only one is responsible for catalyzing the decarboxylation of dopa .

Molecular Structure Analysis

The color and redox properties of eumelanins are affected by the presence of the carboxyl groups in their indollic structural unit . The key reaction determining the amount of carboxyl groups in eumelanin is dopachrome conversion . In this conversion, 5,6-dihydroxylindole (DHI) is spontaneously formed through the elimination of the carboxyl group, namely decarboxylation, whereas the non-decarboxylated product 5,6-dihydroxylindole-2-carboxylic acid (DHICA) is also formed .

Chemical Reactions Analysis

Dopachrome conversion is a reaction that proceeds through proton rearrangements and forms a transient unstable species . There have been experimental difficulties in investigating the behavior of protons at the level of elementary reactions .

Physical And Chemical Properties Analysis

Dopachrome has a molar mass of 193.158 g·mol−1 . At room temperature, atmospheric pressure, and physiological pH (around 7.0), without enzymes, more than 95% of dopachrome slowly and spontaneously converts to DHI (with rate constant 4.0×10−4 s−1) .

Scientific Research Applications

Dopachrome conversion factor functions as an isomerase, catalyzing the conversion of dopachrome to dihydroxyindole-2-carboxylic acid (DHICA), an intermediate in melanin biosynthesis. This conversion is an isomeric rearrangement of hydrogen ions within the dopachrome molecule (Pawelek, 1990).

Macrophage Migration Inhibitory Factor (MIF) has tautomerase activity and catalyzes the conversion of D-dopachrome to DHICA. This activity suggests that MIF may mediate its biological effects through an enzymatic reaction, potentially modulating its immunoregulatory effects in vivo (Rosengren et al., 1996).

Dopachrome exhibits unique properties, such as instability at physiological pH, leading to the spontaneous formation of 5,6-dihydroxyindole (DHI) and CO2. The presence of specific metals or a melanocyte-specific enzyme can rapidly rearrange it to its more stable isomer form, DHICA. This process influences the solubility and color of the melanin formed (Pawelek, 1991).

Dopachrome's role in hypermelanosis has been studied, showing that various lightening agents can affect its formation during melanogenesis. This has implications for treatments targeting hyperpigmentation disorders (Ferioli et al., 2001).

The partial purification and characterization of a dopachrome converting factor, dopachrome tautomerase, from B16 mouse melanoma tumors show that this protein is distinct from tyrosinase and plays a role in melanin formation (Aroca et al., 1990).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

properties

IUPAC Name |

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNCICVKUHKIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897147, DTXSID101205460 | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dopachrome | |

CAS RN |

3571-34-4, 13520-94-0 | |

| Record name | Dopachrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopachrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopachrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPACHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)

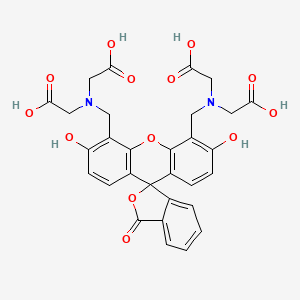

![(2Z)-2-[(2E,4E,6E)-7-[1-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B613763.png)